2-Formylquinoline-8-carboxylicacid

Description

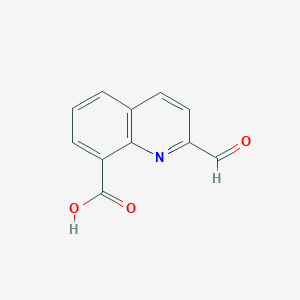

2-Formylquinoline-8-carboxylic acid is a quinoline derivative featuring a formyl (-CHO) substituent at the 2-position and a carboxylic acid (-COOH) group at the 8-position. Quinoline-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula |

C11H7NO3 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-formylquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H7NO3/c13-6-8-5-4-7-2-1-3-9(11(14)15)10(7)12-8/h1-6H,(H,14,15) |

InChI Key |

RVFOCDWNBXMHPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Stepwise Process:

Chlorination of 8-Toluquinoline Derivative:

- The starting material, 2-substituted-8-toluquinoline (e.g., 2-bromo-8-toluquinoline), is dissolved in orthodichlorobenzene.

- Phosphorus trichloride is added as a catalyst.

- The mixture is irradiated with a 500W tungsten-iodine lamp while chlorine gas is bubbled through at controlled temperatures (typically 105–150 °C).

- Reaction times range from 30 to 60 hours depending on the substrate.

- This step converts the methyl group at position 8 into a trichloromethyl intermediate (8-(trichloromethyl)quinoline).

Hydrolysis to Formyl Chloride:

- The trichloromethyl intermediate is cooled to 0–5 °C.

- Ice water is added slowly, and the mixture is stirred for 28–48 hours.

- Extraction with 1,2-dichloroethane, drying, and solvent removal yields the quinoline-8-formyl chloride.

Conversion to Carboxylic Acid:

- The formyl chloride can be further hydrolyzed or reacted to obtain the corresponding quinoline-8-carboxylic acid.

Representative Data from Patent Examples:

| Substrate | Chlorination Temp (°C) | Chlorine (mol) | Reaction Time (h) | Yield of Trichloromethyl Intermediate (%) | Yield of Formyl Chloride (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-8-toluquinoline | 135–140 | 0.24 | 50 | 79 | 92 | 90–98 |

| 4-Bromo-7-chloro-8-toluquinoline | 105 | 0.31 | 36 | 81 | 92 | 91–97 |

| 7-Bromo-8-toluquinoline | 150 | 0.30 | 60 | 70 | 92 | 94–96 |

| 6-Fluoro-8-toluquinoline | 115–120 | 0.16 | 48 | 94 | 98 | 97–98 |

Note: Yields and purities are based on column purification and analytical data reported in the patent.

Catalytic Coupling Approaches for Quinoline Functionalization

While the above method focuses on direct chlorination and hydrolysis, other research explores palladium-catalyzed coupling reactions to functionalize quinoline derivatives, which can be adapted for preparing 2-substituted quinoline carboxylic acids.

- Pd-catalyzed Suzuki, Sonogashira, and Stille couplings have been used to introduce substituents at the 2-position of quinoline-8-carboxamide derivatives.

- Lithium-bromine exchange followed by reaction with electrophiles such as trimethylsilyl isocyanate allows for selective functionalization at position 2.

- These methods provide structural diversity but require pre-functionalized halogenated quinoline substrates.

Use of Magnetic Nanoparticle Catalysts for Green Synthesis

Recent advances include the use of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts for the synthesis of quinoline carboxylic acid derivatives under solvent-free conditions.

- The catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride facilitates the synthesis at 80 °C.

- The catalyst is easily recoverable by magnetic separation and reusable without significant loss of activity.

- This method offers an environmentally friendly alternative for synthesizing 2-aryl-quinoline-4-carboxylic acids, which could be adapted for 2-formylquinoline-8-carboxylic acid derivatives with appropriate substrate modifications.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorination of 8-toluquinoline + Hydrolysis | Orthodichlorobenzene, PCl3, Cl2, tungsten lamp, ice water | High yield, well-established, scalable | Long reaction times, requires chlorine gas handling |

| Pd-Catalyzed Coupling Reactions | Pd catalysts, halogenated quinoline substrates | Structural diversity, selective functionalization | Multi-step, requires expensive catalysts |

| Magnetic Nanoparticle Catalysis | Fe3O4@SiO2@urea-thiazole catalyst, solvent-free, 80 °C | Green chemistry, catalyst recyclability | Limited substrate scope demonstrated |

Research Findings and Notes

- The chlorination-hydrolysis method yields high purity formyl chlorides (up to 98%) and good overall yields (70–94%) for various substituted quinolines, indicating robustness and adaptability to different substituents.

- Pd-catalyzed methods allow for late-stage diversification but are more complex and costly, suitable for medicinal chemistry applications requiring analog libraries.

- Magnetic nanoparticle catalysis represents a promising green approach but requires further validation for 2-formylquinoline-8-carboxylic acid specifically.

- The proximity of the formyl and carboxylic acid groups on the quinoline ring allows for potential intramolecular interactions, which may influence reactivity and purification strategies.

Chemical Reactions Analysis

Types of Reactions: 2-Formylquinoline-8-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols)

Major Products Formed:

- Oxidation of the formyl group leads to the formation of 2-carboxyquinoline-8-carboxylicacid.

- Reduction of the formyl group results in 2-hydroxymethylquinoline-8-carboxylicacid.

- Substitution reactions yield various quinoline derivatives with different functional groups at the 2-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Formylquinoline-8-carboxylicacid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may affect cellular pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (EWG): The carboxylic acid (-COOH) at position 8 enhances solubility in polar solvents and facilitates hydrogen bonding, critical for biological interactions. In contrast, the formyl group (-CHO) at position 2 in 2-Formylquinoline-8-carboxylic acid may increase electrophilicity, enabling nucleophilic addition reactions. Ester Derivatives: Ethyl 8-quinolinecarboxylate serves as a prodrug form, masking the carboxylic acid to improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.